

# Comparative analysis of 25iP-NBOMe and 2C-I-NBOMe in vivo effects

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## Compound of Interest

Compound Name: *25iP-NBOMe Hydrochloride*

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A comprehensive in vivo comparison of the phenethylamine derivatives 2C-I and its N-benzyl counterpart, 25I-NBOMe, reveals significant differences in their potency, behavioral effects, and toxicity profiles. This guide synthesizes available experimental data to provide a clear and objective analysis for researchers, scientists, and drug development professionals. While the initial request specified a comparison with 25iP-NBOMe, the available scientific literature provides a more robust body of comparative in vivo data for 25I-NBOMe against 2C-I.

## Summary of In Vivo Effects

The addition of an N-(2-methoxybenzyl) group to the 2C-I structure to form 25I-NBOMe dramatically increases its potency at the serotonin 5-HT2A receptor, a key target for hallucinogenic effects.<sup>[1][2][3][4][5][6]</sup> This enhanced potency is reflected in various in vivo assays.

## Quantitative Comparison of In Vivo Effects

Parameter	2C-I	25I-NBOMe	Animal Model	Key Findings	Reference
Head-Twitch Response (HTR) Potency (ED50)	~1.6 mg/kg (SC)	~0.11 mg/kg (SC)	C57BL/6J mice	25I-NBOMe is approximately 14-fold more potent than 2C-I in inducing HTR, a behavioral proxy for hallucinogenic effects. The HTR is mediated by 5-HT2A receptor activation.	[3][7][8]
Toxicity (LC50)	1.368 mM	0.236 mM	<i>C. elegans</i>	25I-NBOMe is approximately six times more toxic than 2C-I in this invertebrate model.	[9][10]
Dopamine Release in Nucleus Accumbens	Not explicitly studied in direct comparison	Increased at 1 mg/kg (i.p.)	C57BL/6J mice	25I-NBOMe at higher doses can increase dopamine levels, suggesting a	[11][12]

				potential for abuse.
Locomotor Activity	Generally decreases at higher doses	No significant effect at doses up to 1 mg/kg (i.p.); higher doses can cause motor inhibition.	Mice	Both compounds can affect locomotor activity, but the effects are dose-dependent. <a href="#">[11]</a>
Prepulse Inhibition (PPI)	Not explicitly studied in direct comparison	Disrupted at 0.1, 0.3, and 1 mg/kg (i.p.)	C57BL/6J mice	25I-NBOMe impairs sensorimotor gating, an effect observed with other hallucinogens. <a href="#">[11][12]</a>

## Detailed Experimental Protocols

### Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, involuntary rotational shake of the head in rodents, and it is a well-established behavioral model for screening compounds with hallucinogenic potential mediated by 5-HT2A receptor activation.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Objective: To quantify the hallucinogen-like effects of 2C-I and 25I-NBOMe by measuring the frequency of head twitches.

#### Materials:

- C57BL/6J mice
- 2C-I hydrochloride and 25I-NBOMe hydrochloride dissolved in sterile saline

- A magnetometer coil-based system for objective HTR detection (or manual observation by trained experimenters)
- Small magnets for attachment to the mouse's head

**Procedure:**

- Animal Preparation: Male C57BL/6J mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Drug Administration: Mice are administered with various doses of 2C-I (e.g., 1-10 mg/kg) or 25I-NBOMe (e.g., 0.1-1 mg/kg) via subcutaneous (SC) injection. A control group receives a vehicle (saline) injection.
- HTR Measurement:
  - Automated System: Immediately after injection, a small magnet is affixed to the mouse's head. The mouse is then placed in a chamber surrounded by a magnetometer coil. The system records the number of head twitches over a specified period (e.g., 60 minutes).
  - Manual Observation: Alternatively, trained observers, blind to the experimental conditions, can manually count the number of head twitches for a set duration.
- Data Analysis: The total number of head twitches for each dose group is recorded. The dose-response relationship is analyzed to determine the ED50 value (the dose that produces 50% of the maximal response) for each compound.

## Toxicity Assay in *Caenorhabditis elegans*

*C. elegans* is a valuable in vivo model for toxicological studies due to its short life cycle, genetic tractability, and conserved biological pathways.[\[9\]](#)[\[10\]](#)

**Objective:** To determine and compare the lethal concentrations (LC50) of 2C-I and 25I-NBOMe.

**Materials:**

- Wild-type N2 *C. elegans* strain

- Nematode Growth Medium (NGM) agar plates
- *E. coli* OP50 bacteria
- 2C-I and 25I-NBOMe dissolved in a suitable solvent
- Synchronized L1 stage worms

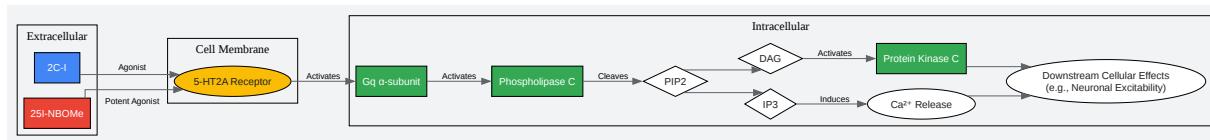
Procedure:

- Worm Synchronization: A population of age-synchronized L1 larvae is obtained by standard methods.
- Exposure: Synchronized L1 worms are transferred to NGM plates containing a lawn of *E. coli* OP50 and varying concentrations of 2C-I or 25I-NBOMe.
- Incubation: The plates are incubated at a constant temperature (e.g., 20°C) for 24 hours.
- Survival Assessment: After 24 hours, the number of living and dead worms is counted under a stereomicroscope. Worms that do not respond to a gentle touch with a platinum wire are considered dead.
- Data Analysis: The percentage of survival is calculated for each concentration. The LC50 value (the concentration that causes 50% mortality) is determined using a dose-response curve.

## Signaling Pathways and Experimental Workflows

### 5-HT2A Receptor Signaling Pathway

The primary mechanism of action for both 2C-I and 25I-NBOMe involves their agonistic activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that is believed to be responsible for their hallucinogenic effects.

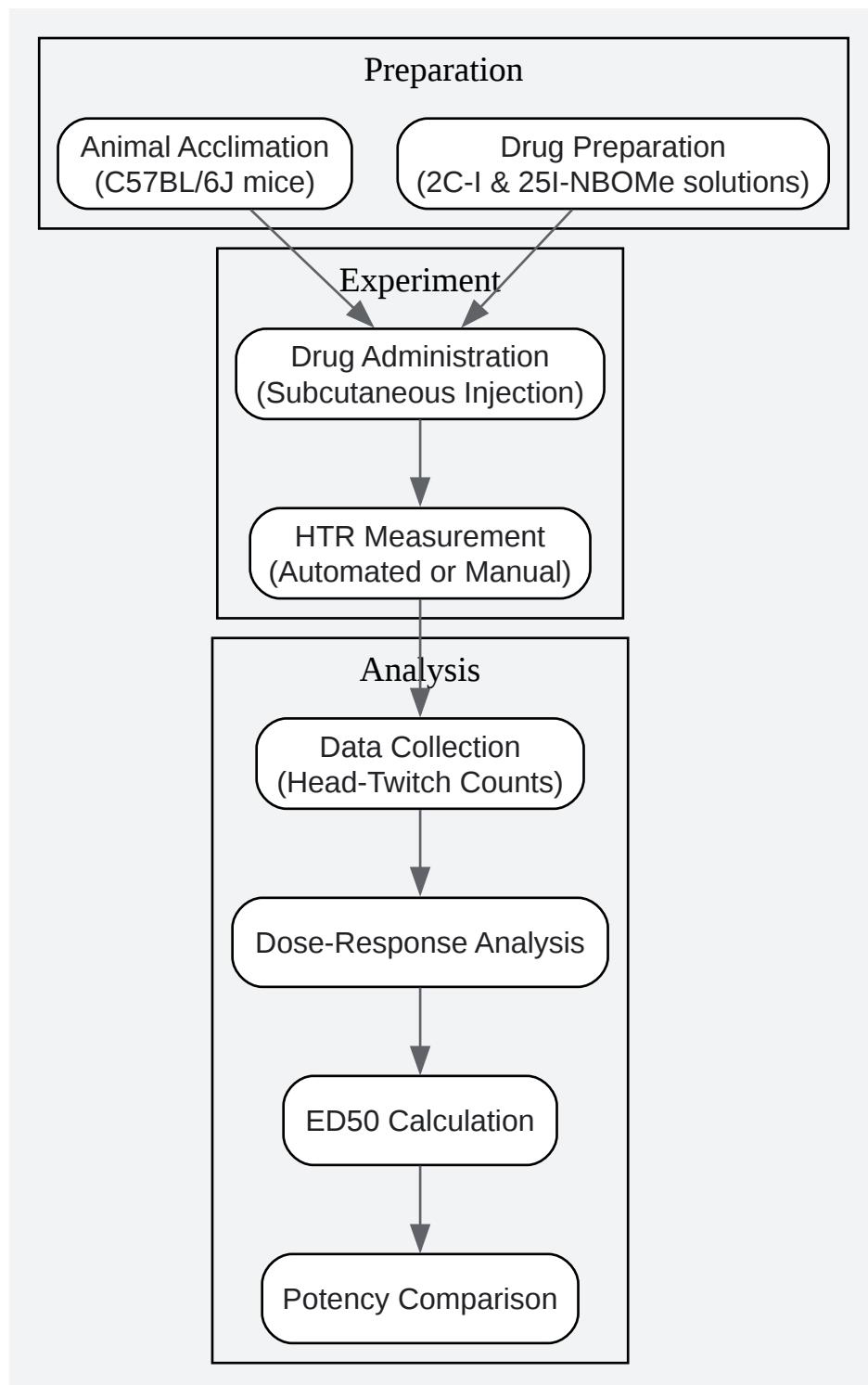


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Caption: Simplified 5-HT2A receptor signaling cascade activated by 2C-I and 25I-NBOMe.

## Experimental Workflow for Head-Twitch Response Assay

The following diagram illustrates the key steps involved in conducting the head-twitch response assay to compare the *in vivo* effects of 2C-I and 25I-NBOMe.

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Caption: Workflow for the rodent head-twitch response (HTR) assay.

In conclusion, the N-benzyl substitution in 25I-NBOMe significantly enhances its in vivo potency and toxicity compared to 2C-I. These findings are critical for understanding the structure-activity relationships of phenethylamine hallucinogens and for assessing the potential risks associated with these compounds. Further research is warranted to explore the in vivo effects of other NBOMe analogs, such as 25iP-NBOMe, in direct comparison to their 2C counterparts to build a more comprehensive understanding of this class of psychoactive substances.

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